ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N6O5 and its molecular weight is 442.476. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound, ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate, has been a subject of interest in the synthesis of various hybrid molecules and heterocyclic compounds due to its structural complexity and potential biological activities. Studies have demonstrated its utilization in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, highlighting its role in creating compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Moreover, the compound's derivatives have been explored for their anti-inflammatory and analgesic properties through the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural sources like visnaginone and khellinone, showing significant COX-2 inhibitory activity (Abu‐Hashem et al., 2020).
Chemical Reactions and Transformations
Chemical transformations involving the core structure of this compound have been extensively studied, illustrating its versatility in organic synthesis. The compound participates in reactions leading to the formation of NNN′-trisubstituted 2-aminobenzamidines, demonstrating the potential for creating diverse chemical entities through nucleophilic attack and rearrangements (Stevens, 1974). Such chemical versatility is crucial for synthesizing novel compounds with potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O5/c1-3-32-21(31)24-10-8-23(9-11-24)17(28)14-27-19(30)18(29)26-13-12-25(20(26)22-27)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGHKBLSTXCYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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